2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid
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Overview
Description
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid is an organic compound that features a piperazine ring substituted with a 4-fluorophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid typically involves the reaction of 4-fluoroaniline with piperazine, followed by the introduction of an acetic acid group. One common method involves the following steps:
Nucleophilic Substitution: 4-Fluoroaniline reacts with piperazine in the presence of a suitable base to form (4-fluorophenyl)piperazine.
Acylation: The resulting (4-fluorophenyl)piperazine is then acylated with chloroacetic acid or its derivatives to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.
Substitution: Electrophilic aromatic substitution can occur on the fluorophenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted fluorophenyl derivatives .
Scientific Research Applications
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential antipsychotic and antidepressant agents.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition, particularly in the context of neurological disorders.
Industrial Applications: It is employed in the synthesis of specialty chemicals and as an intermediate in the production of fluorinated anesthetics.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring provides structural flexibility. This allows the compound to modulate receptor activity and enzyme function, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: (RS)-2-[2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid.
Fluorophenylpiperazines: Substituted phenylpiperazines with similar structural motifs.
Uniqueness
2-(4-Fluorophenyl)-2-(piperazin-1-yl)acetic acid is unique due to the presence of both a fluorophenyl group and a piperazine ring, which confer distinct pharmacological properties. The fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound in drug development .
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-piperazin-1-ylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-10-3-1-9(2-4-10)11(12(16)17)15-7-5-14-6-8-15/h1-4,11,14H,5-8H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYYYIYCBGQARF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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